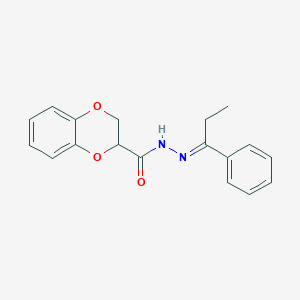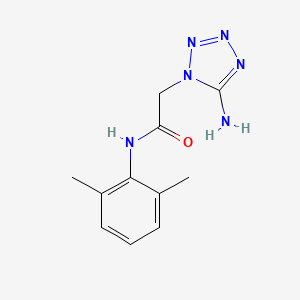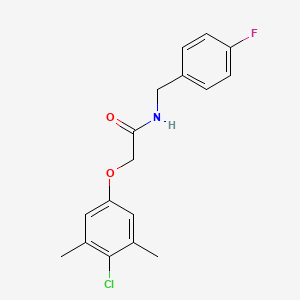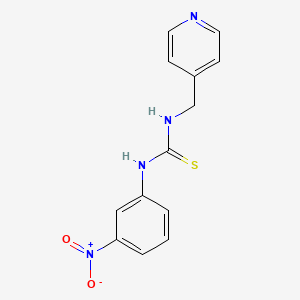
N-isobutyl-6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxamide, also known as IBF, is a chemical compound that has been studied for its potential applications in scientific research. IBF is a benzofuran derivative that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of N-isobutyl-6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxamide is not fully understood, but it is thought to act as a modulator of the cholinergic system. It may also have antioxidant properties and protect against oxidative stress.
Biochemical and Physiological Effects:
N-isobutyl-6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for memory and learning. N-isobutyl-6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxamide may also increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. Additionally, N-isobutyl-6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxamide has been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-isobutyl-6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxamide in lab experiments is that it has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation is that it is relatively new and there is still much to be learned about its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on N-isobutyl-6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cognitive enhancer and its effects on memory and learning. Additionally, more research is needed to fully understand the mechanism of action of N-isobutyl-6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-isobutyl-6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2,3-dimethoxybenzaldehyde with isobutylamine, followed by the reaction of the resulting intermediate with methyl iodide. The final step involves the reaction of the resulting product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to produce N-isobutyl-6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
N-isobutyl-6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-isobutyl-6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxamide has also been studied for its potential as a cognitive enhancer and may improve memory and learning.
Propriétés
IUPAC Name |
6,7-dimethoxy-3-methyl-N-(2-methylpropyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-9(2)8-17-16(18)13-10(3)11-6-7-12(19-4)15(20-5)14(11)21-13/h6-7,9H,8H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUERQOHYZZXKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-methyl-N-(2-methylpropyl)-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5715842.png)
![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)



![methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)



![1-[(1,8-diethyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5715891.png)

![N-[4-(1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5715913.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715925.png)